2,4,5,6-四(二苯氨基)间苯二腈

描述

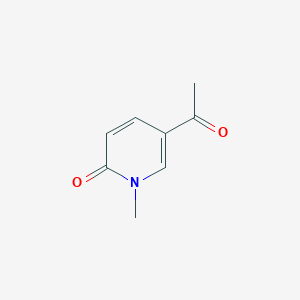

2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile is a chemical compound with the molecular formula C56H40N6 . It has a molecular weight of 796.96 .

Synthesis Analysis

One method of synthesis involves a condensation reaction between isophthalonitrile and diphenylamine .Molecular Structure Analysis

The molecular structure of 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile consists of a central isophthalonitrile group, with four diphenylamino groups attached to it .Chemical Reactions Analysis

This compound is often used in organic optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OFETs) . It has also been used as a photocatalyst in various reactions .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . It is insoluble in water . The compound has a high lipophilicity, with a consensus Log Po/w of 10.54 .科学研究应用

有机合成中的光催化

2,4,5,6-四(二苯氨基)间苯二腈已被用于光催化中。刘等人(2020 年)开发了 4CzIPN-tBu 作为异氰化物的磷自由基引发的级联环化反应的光催化剂,展示了其在可见光诱导质子偶联电子转移中生成磷中心自由基的应用 (Liu 等人,2020 年)。

光氧化还原催化

1,3-二氰基-2,4,5,6-四(二苯氨基)-苯(4DPAIPN)由于其出色的氧化还原窗口和化学稳定性,可作为一种强大的无金属有机光催化剂。辛格和施里瓦斯塔瓦(2020 年)强调了其在光氧化还原催化中的重要性,影响合成方法 (Singh 和 Srivastava,2020 年)。

有机发光二极管 (OLED)

吴等人(2017 年)探索了 2,4,5,6-四(二苯氨基)间苯二腈衍生物在 OLED 中的应用。他们的研究涉及设计和合成具有供体-π-受体结构的化合物,研究其在高性能 OLED 应用中的性质 (Wu 等人,2017 年)。

化学合成中的催化

Saka 等人(2013 年)使用 2,4,5,6-四(二苯氨基)间苯二腈的衍生物合成了钴(II)酞菁配合物。这些配合物在环己烯的氧化中表现出催化活性,证明了它们在化学合成中的用途 (Saka 等人,2013 年)。

作用机制

Target of Action

The primary target of 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile is the electron transport chain in organic optoelectronic devices . The compound acts as an electron donor due to the presence of diphenylamino groups .

Mode of Action

2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile interacts with its targets by donating electrons . The diphenylamino groups in the compound serve as electron donors, while the dicyanobenzene acts as an electron acceptor . This interaction results in the formation of a donor-acceptor complex , which facilitates electron transport.

Biochemical Pathways

The compound affects the electron transport pathway in optoelectronic devices. By donating electrons, it enhances the efficiency of electron transport, leading to improved performance of devices such as Organic Light Emitting Diodes (OLEDs) and Organic Thin Film Transistors (OFETs) .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile, we can discuss its physical and chemical properties . The compound is thermally stable and insoluble in water but soluble in some organic solvents such as chloroform and xylene . These properties affect its usability and performance in optoelectronic devices.

Result of Action

The action of 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile results in enhanced optoelectronic performance . Its ability to efficiently transport electrons contributes to the improved functionality of OLEDs and OFETs .

Action Environment

The action, efficacy, and stability of 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile are influenced by environmental factors. For instance, the compound should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Furthermore, the compound’s solubility in different solvents can affect its application in various environments .

安全和危害

未来方向

Due to its excellent redox window, good chemical stability, and broad applicability, this compound has emerged as a powerful and attractive metal-free organophotocatalyst . It is expected to contribute significantly to the advancement of synthetic methodologies and its adaptation to large-scale inventive implementation due to its flexibility .

属性

IUPAC Name |

2,4,5,6-tetrakis(N-phenylanilino)benzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H40N6/c57-41-51-53(59(43-25-9-1-10-26-43)44-27-11-2-12-28-44)52(42-58)55(61(47-33-17-5-18-34-47)48-35-19-6-20-36-48)56(62(49-37-21-7-22-38-49)50-39-23-8-24-40-50)54(51)60(45-29-13-3-14-30-45)46-31-15-4-16-32-46/h1-40H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMQCVKHGOMNER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=C(C(=C3C#N)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H40N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292694.png)

![tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292701.png)

![Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate](/img/structure/B6292705.png)

![3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292744.png)

![2-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292745.png)

![Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II),97%](/img/structure/B6292790.png)